Bastadin 10 vs. Bastadin 5: Divergent Functional Effects on RyR1-FKBP12 Channel Gating
Bastadin 10 (B10) dramatically stabilizes the open conformation of the RyR1 channel, whereas Bastadin 5 (B5) stabilizes both open and closed states without altering Ca2+ sensitivity. Single-channel analysis showed B10 reduced the free energy for closed-to-open transitions (ΔG*c→o), resulting in a pronounced increase in open probability [1].
| Evidence Dimension | Channel gating modulation (conformational state stabilization) |
|---|---|
| Target Compound Data | Stabilizes open conformation; reduces ΔG*c→o; sensitizes to Ca2+ activation to the point of obviating physiological Ca2+ regulation |
| Comparator Or Baseline | Bastadin 5 stabilizes both open and closed states with little influence on Ca2+ sensitivity |
| Quantified Difference | Qualitative difference in functional outcome (open-state stabilization vs. dual-state stabilization) |
| Conditions | Single-channel recordings of RyR1-FKBP12 complex in planar lipid bilayers; sarcoplasmic reticulum Ca2+ flux assays |
Why This Matters
This distinct functional profile makes Bastadin 10 a superior tool for isolating the open-state conformation and studying FKBP12-dependent gating mechanisms, whereas Bastadin 5 would confound interpretation due to its dual-state effects.
- [1] Chen, L.; Molinski, T. F.; Pessah, I. N. Bastadin 10 stabilizes the open conformation of the ryanodine-sensitive Ca2+ channel in an FKBP12-dependent manner. J. Biol. Chem. 1999, 274 (46), 32603–32612. View Source
